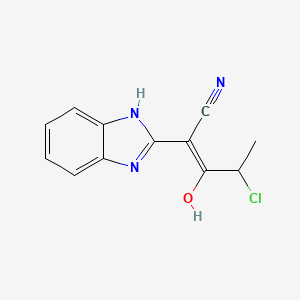
Tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H21BrFNO2 and a molecular weight of 310.21 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and subsequent halogenation. One common method includes the following steps:
Formation of the piperidine derivative: Piperidine is reacted with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while hydrolysis can produce the corresponding carboxylic acid .
科学的研究の応用
Tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, introducing alkyl groups into target molecules. This can lead to the modification of biological macromolecules, such as proteins and nucleic acids, affecting their function and activity .
類似化合物との比較
Similar Compounds
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Similar structure but lacks the fluoro substituent.
Tert-butyl 4-(2-chloro-1-fluoroethyl)piperidine-1-carboxylate: Similar structure but has a chloro substituent instead of bromo.
Tert-butyl 4-(2-bromo-1-chloroethyl)piperidine-1-carboxylate: Similar structure but has both bromo and chloro substituents.
Uniqueness
Tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate is unique due to the presence of both bromo and fluoro substituents, which confer distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
特性
IUPAC Name |
tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrFNO2/c1-12(2,3)17-11(16)15-6-4-9(5-7-15)10(14)8-13/h9-10H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGQACKPVVHBFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CBr)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chloro-4-methylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2362128.png)





![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2362137.png)
![5-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2362138.png)
![[(3-nitrophenyl)amino]thiourea](/img/structure/B2362139.png)



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2362147.png)

